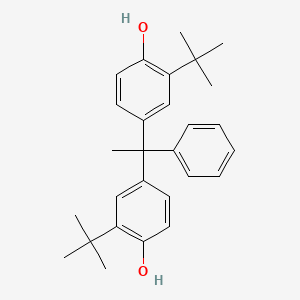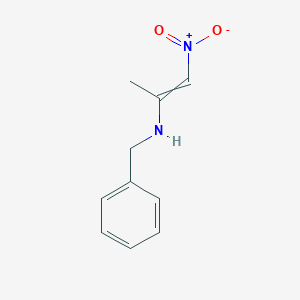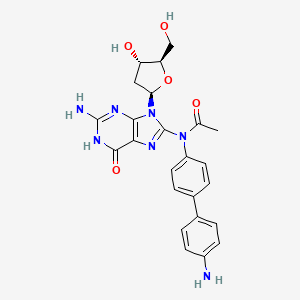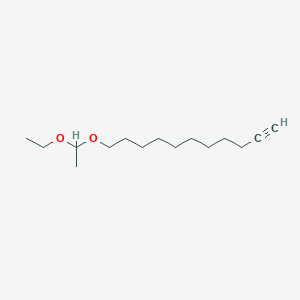
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives It is characterized by the presence of a methoxy group at the 7th position, a thiophene-2-carbonyl group at the 3rd position, and a benzopyran core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and thiophene-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.
Acylation Reaction: The thiophene-2-carbonyl chloride is reacted with 7-methoxy-2H-1-benzopyran-2-one in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Material Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-4-chromanone: A structurally similar compound with different functional groups.
3-(Thiophene-2-carbonyl)-2H-1-benzopyran-2-one: Lacks the methoxy group at the 7th position.
7-Methoxy-3-(phenylcarbonyl)-2H-1-benzopyran-2-one: Contains a phenyl group instead of a thiophene group.
Uniqueness
7-Methoxy-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one is unique due to the presence of both the methoxy and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83179-52-6 |
|---|---|
Formule moléculaire |
C15H10O4S |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
7-methoxy-3-(thiophene-2-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H10O4S/c1-18-10-5-4-9-7-11(15(17)19-12(9)8-10)14(16)13-3-2-6-20-13/h2-8H,1H3 |
Clé InChI |
BPNFJJXYJTVDSG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)
![Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-](/img/structure/B14413884.png)



![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)


![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)
